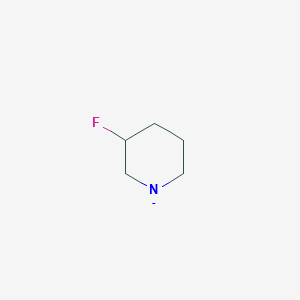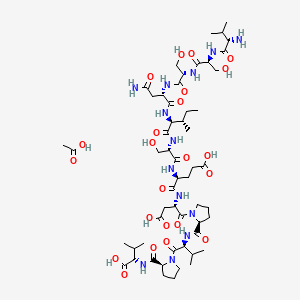
Piperidine, 3-fluoro-, ion(1-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperidine, 3-fluoro-, ion(1-): is a fluorinated derivative of piperidine, a six-membered heterocyclic amine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hydrogenation: One common method involves the hydrogenation of fluorinated pyridines.
Cyclization: Another method involves the cyclization of appropriate precursors under specific conditions.
Industrial Production Methods: : Industrial production often involves multi-step synthesis starting from readily available fluorinated precursors. The process typically includes steps such as halogenation, cyclization, and purification to obtain the desired fluorinated piperidine derivative .
Analyse Chemischer Reaktionen
Types of Reactions
Substitution Reactions: 3-Fluoropiperidine can undergo nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized to form corresponding N-oxides or reduced to form various hydrogenated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products
Substitution: Products include various substituted piperidines depending on the nucleophile used.
Oxidation: N-oxides of 3-fluoropiperidine.
Reduction: Hydrogenated derivatives of 3-fluoropiperidine.
Wissenschaftliche Forschungsanwendungen
Chemistry
Biology
Enzyme Inhibition: Fluorinated piperidines are studied for their potential to inhibit various enzymes, making them useful in biochemical research.
Medicine
Anticancer Agents: Piperidine derivatives, including fluorinated ones, have shown potential as anticancer agents by regulating crucial signaling pathways.
Industry
Wirkmechanismus
The mechanism of action of 3-fluoropiperidine involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom’s electronegativity can influence the compound’s binding affinity and specificity. For instance, it can enhance the compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in target proteins . This can lead to the inhibition of enzyme activity or modulation of receptor function, thereby exerting its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chloropiperidine: Similar to 3-fluoropiperidine but with a chlorine atom instead of fluorine.
3-Bromopiperidine: Contains a bromine atom at the 3-position.
Uniqueness
Electronegativity: The high electronegativity of fluorine makes 3-fluoropiperidine more reactive in certain chemical reactions and enhances its ability to form strong hydrogen bonds.
Metabolic Stability: The C-F bond is highly stable, making fluorinated compounds more resistant to metabolic degradation.
Eigenschaften
Molekularformel |
C5H9FN- |
|---|---|
Molekulargewicht |
102.13 g/mol |
IUPAC-Name |
3-fluoropiperidin-1-ide |
InChI |
InChI=1S/C5H9FN/c6-5-2-1-3-7-4-5/h5H,1-4H2/q-1 |
InChI-Schlüssel |
DHQKSRDRYRGHPS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C[N-]C1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















